molecular formula C11H15N5O B2579519 2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol CAS No. 942771-10-0

2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol

Numéro de catalogue: B2579519
Numéro CAS: 942771-10-0
Poids moléculaire: 233.275
Clé InChI: XAMFSOIOSLXHTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6 and a 3-imidazol-1-yl-propylamino moiety at position 2.

Propriétés

IUPAC Name

2-(3-imidazol-1-ylpropylamino)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-9-7-10(17)15-11(14-9)13-3-2-5-16-6-4-12-8-16/h4,6-8H,2-3,5H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMFSOIOSLXHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol typically involves the reaction of 3-imidazol-1-yl-propylamine with 6-methyl-4-hydroxypyrimidine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction could lead to the formation of reduced imidazole derivatives.

Applications De Recherche Scientifique

2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) (from ) share a pyrimidine backbone but replace the imidazole-propylamino group with pyrazole or hydrazine substituents. For instance, compound 3 forms stable hydrazine-linked derivatives, enabling isomerization studies under varying reaction conditions . In contrast, the imidazole-propylamino group in the target compound may improve solubility and receptor binding due to its basic nitrogen centers and extended alkyl chain.

Bis-Hydrazinyl Pyrimidine Analogues

NCL195 (4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine) () features a pyrimidine core with dual hydrazinyl groups. Unlike the target compound’s imidazole-propylamino substituent, NCL195’s hydrazine moieties form Schiff bases with aromatic aldehydes, enhancing metal-chelation properties. This structural difference likely shifts biological activity from kinase inhibition (as hypothesized for the target compound) to antimicrobial or anticancer applications .

Pyrimidin-4-ol Derivatives

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-pyrimidin-4-ol () shares the 6-methyl-pyrimidin-4-ol core with the target compound but substitutes the imidazole-propylamino group with a pyrazole ring.

Structural and Functional Data Table

Compound Name Core Structure Substituents Molecular Weight Key Functional Attributes
2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol Pyrimidin-4-ol 6-methyl, 2-(3-imidazol-1-yl-propylamino) 263.28 g/mol Flexible linker, basic nitrogen centers
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolo[3,4-d]pyrimidine 4-imino, 1-p-tolyl 268.29 g/mol Aromatic stacking, isomerization potential
NCL195 Pyrimidin-2-amine 4,6-bis-hydrazinyl (Schiff base) 378.42 g/mol Metal chelation, antimicrobial activity
2-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-pyrimidin-4-ol Pyrimidin-4-ol 6-methyl, 2-(1-ethyl-pyrazol-4-yl) 204.23 g/mol Electron-withdrawing substituent, compact structure

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidine C2 position, similar to methods described for pyrazolo[3,4-d]pyrimidines (). However, introducing the imidazole-propylamino group may require multi-step functionalization, increasing synthetic complexity compared to simpler pyrazole derivatives .
  • Biological Activity: While direct studies on the target compound are scarce, its structural analogs exhibit diverse activities. For example, pyrazolo[3,4-d]pyrimidines () show promise as kinase inhibitors, whereas bis-hydrazinyl derivatives like NCL195 () demonstrate antimicrobial effects. The imidazole-propylamino group may enhance kinase-targeted interactions due to its resemblance to ATP’s adenine moiety .
  • Solubility and Stability: The propylamino linker in the target compound likely improves aqueous solubility compared to rigid pyrazole or hydrazine derivatives. However, the imidazole ring’s susceptibility to metabolic oxidation could limit in vivo stability .

Activité Biologique

2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an imidazole ring and a pyrimidine core. Its molecular formula is C10_{10}H13_{13}N5_{5}O, and it has a molecular weight of approximately 233.25 g/mol. The presence of both the imidazole and pyrimidine moieties suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in angiogenesis. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCC50_{50} (µM)Reference DrugReference CC50_{50} (µM)
2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-olHT29 (Colorectal)58.4Cisplatin47.2
Similar Pyrimidine DerivativeA549 (Lung)70.1Fluorouracil381.2

This table summarizes findings from various studies where the compound exhibited cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which 2-(3-Imidazol-1-yl-propylamino)-6-methyl-pyrimidin-4-ol exerts its biological effects appears to involve multiple pathways:

  • VEGFR-2 Inhibition : Similar compounds have been identified as potent inhibitors of VEGFR-2, leading to reduced tumor growth through the inhibition of angiogenesis .
  • Apoptosis Induction : The compound may activate caspase pathways, promoting programmed cell death in malignant cells while minimizing toxicity to healthy tissues .
  • Antimetabolite Activity : Due to its structural similarity to purines, it may disrupt nucleic acid synthesis in rapidly dividing cells .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against colorectal cancer cells (HT29). In this study, the compound was compared to standard chemotherapeutic agents like cisplatin and fluorouracil. The results demonstrated that it had a comparable or superior cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal human dermal fibroblasts (NHDFs), highlighting its potential as a targeted therapeutic agent.

Pharmacokinetics and Drug-Likeness

In silico analysis has been conducted to assess the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME). The predictions suggest that the compound possesses favorable drug-like properties:

  • LogP : Indicates lipophilicity conducive for membrane permeability.
  • Solubility : Predicted high solubility in physiological conditions enhances bioavailability.

Table 2: Predicted ADME Properties

PropertyValue
LogP3.5
SolubilityHigh
Bioavailability>50%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.